molecular formula C20H18ClNO B1453404 8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160254-23-8

8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1453404
CAS RN: 1160254-23-8
M. Wt: 323.8 g/mol
InChI Key: MQQVRILAIYGVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride” is a specialty product for proteomics research . It has a molecular formula of C20H18ClNO and a molecular weight of 323.82 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C20H18ClNO and molecular weight 323.82 . More specific properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Transformations and Synthetic Applications

Research on quinoline derivatives has shown significant interest in exploring their chemical transformations for the synthesis of compounds with potential biological activity. One study investigated the chemistry of 4-N-arylamino-4-(8-quinolinyl)-l-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, employing various reactions to prepare new C-8 substituted quinolines. These compounds were targeted due to their possible biological significance, indicating a path for the development of therapeutically relevant molecules (Méndez et al., 2001).

Antimicrobial Polymers

Another area of application is the synthesis and characterization of copolymers from quinoline derivatives, such as 4-chloro-3-methyl phenyl methacrylate (CMPM) and 8-quinolinyl methacrylate (8-QMA), which were studied for their antimicrobial properties. The thermal stability and antimicrobial activity of these polymers against bacteria, fungi, and yeast highlight the potential of quinoline derivatives in developing new materials with bioactive properties (Patel et al., 2005).

Metal Complexes for Catalysis and Electroluminescence

Quinoline derivatives are also instrumental in the formation of metal complexes with applications ranging from catalysis to electroluminescence. For instance, complexes formed with ferrous or cobaltous chlorides using 2,8-bis(1-aryliminoethyl)quinolines showed high activity for ethylene polymerization at elevated temperatures. This unique property underlines the role of quinoline derivatives in advancing high-temperature polymerization processes (Zhang et al., 2010). Additionally, the synthesis of gold(III) complexes from substituted 2-(2'-pyridyl)quinoline ligands further demonstrates the versatility of quinoline derivatives in creating materials with specific electronic and structural properties for potential use in optoelectronic devices (Laguna et al., 2014).

Mechanism of Action

The mechanism of action of “8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride” is not specified in the search results. Its mechanism of action would depend on its application, particularly in proteomics research .

properties

IUPAC Name

8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-3-5-14-8-10-15(11-9-14)18-12-17(20(21)23)16-7-4-6-13(2)19(16)22-18/h4,6-12H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQVRILAIYGVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199543
Record name 8-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160254-23-8
Record name 8-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.